Product packaging for Potassium tert-butoxide(Cat. No.:CAS No. 865-47-4)

Potassium tert-butoxide

Cat. No.: B104284
CAS No.: 865-47-4
M. Wt: 113.22 g/mol
InChI Key: XAEBTCPOZVEMHR-UHFFFAOYSA-N
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Description

Potassium tert-butoxide solution is a strong non nucleophilic base. It is capable of deprotonating carbon and other Bronsted acids. Reagent solutions in tert-BuOh may be prepared by reacting anhydrous alcohol with potassium in nitrogen atmosphere.>Total impurities: may contain up to 5,000 ppm Sodium>This compound is a strong alkoxide base, it can deprotonate carbon and other Brφ nsted acids. It is a relatively poor nucleophile.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O.K<br>C4H10KO B104284 Potassium tert-butoxide CAS No. 865-47-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

865-47-4

Molecular Formula

C4H10O.K
C4H10KO

Molecular Weight

113.22 g/mol

IUPAC Name

potassium;2-methylpropan-2-olate

InChI

InChI=1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

XAEBTCPOZVEMHR-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)[O-].[K+]

Canonical SMILES

CC(C)(C)[O-].[K+]

Other CAS No.

865-47-4

physical_description

Dry Powder, Liquid
Light yellow solid;  [Sigma-Aldrich MSDS]

Pictograms

Flammable; Corrosive; Irritant

Synonyms

tert-Butyl Alcohol Potassium Salt;  2-Methyl-2-propanol Potassium Salt;  Potassium 1,1-Dimethylethoxide;  Potassium 2-Methylpropan-2-olate;  Potassium t-Butoxide;  Potassium tert-Butanolate;  Potassium tert-Butylate;  tert-Butanol Potassium Salt;  tert-Butox

Origin of Product

United States

Fundamental Principles and Unique Characteristics of Potassium Tert Butoxide in Organic Transformations

Steric Hindrance and its Influence on Reactivity

The defining characteristic of the tert-butoxide anion is its significant steric bulk. masterorganicchemistry.com The central oxygen atom is attached to a tertiary carbon, which in turn is bonded to three methyl groups. This arrangement creates substantial steric hindrance around the reactive oxygen center. sarchemlabs.comsarchemlabs.com This "bulky" nature is a critical factor governing its chemical behavior and reactivity. masterorganicchemistry.com

The steric bulk of the tert-butyl group physically obstructs the oxygen atom's ability to approach and attack an electrophilic carbon center. sarchemlabs.combzchemicals.com This repulsion between the electron clouds of the base and the substrate raises the energy of the transition state for nucleophilic attack. masterorganicchemistry.com Consequently, potassium tert-butoxide is a very poor nucleophile, especially in reactions sensitive to steric interactions like the SN2 reaction. masterorganicchemistry.combzchemicals.com This reduced nucleophilicity is advantageous as it minimizes or eliminates unwanted side reactions, such as the formation of tert-butyl ethers when reacting with alkyl halides. chemicalbook.com The primary role of this compound is therefore shifted from nucleophilic addition to proton abstraction. sarchemlabs.combzchemicals.com

Basicity and Non-Nucleophilicity

This compound is classified as a strong base because of the high reactivity of the tert-butoxide ion. sarchemlabs.com The negative charge is concentrated on the highly electronegative oxygen atom. sarchemlabs.com While steric hindrance impedes its function as a nucleophile, it does not prevent it from abstracting a proton, which is a much smaller and more accessible electrophile. bzchemicals.comlibretexts.org The conjugate acid of this compound is tert-butanol (B103910), which is a weak acid. The strength of a base is inversely related to the acidity of its conjugate acid, as measured by the pKa value. A higher pKa for the conjugate acid corresponds to a stronger base. masterorganicchemistry.com The pKa of tert-butanol is significantly higher than that of primary or secondary alcohols, indicating that tert-butoxide is a stronger base than the corresponding alkoxides. reddit.comualberta.ca

The basicity of this compound is strong enough to deprotonate a wide range of substrates, including weakly acidic C-H bonds in terminal acetylenes and active methylene (B1212753) compounds, facilitating various synthetic transformations like elimination and condensation reactions. sarchemlabs.comwikipedia.org It is considered a stronger base than potassium hydroxide (B78521) but not as powerful as amide bases like lithium diisopropylamide (LDA). chemicalbook.comwikipedia.org

AlcoholStructurepKa
Methanol (B129727)CH₃OH~15.5 libretexts.org
Ethanol (B145695)CH₃CH₂OH~16 reddit.com
Isopropyl alcohol(CH₃)₂CHOH~17.1 reddit.com
tert-Butanol(CH₃)₃COH~17-19.2 wikipedia.orgreddit.com

Comparison with Alternative Base Systems in Organic Synthesis

The choice of base is critical in directing the outcome of many organic reactions, particularly in elimination reactions. The unique sterically hindered yet strongly basic nature of this compound sets it apart from other common bases. masterorganicchemistry.com

In dehydrohalogenation reactions (an E2 mechanism), the regioselectivity is heavily influenced by the steric properties of the base. khanacademy.org When a small, unhindered base like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) is used, the reaction typically follows Zaitsev's rule, which predicts that the more substituted (and more stable) alkene will be the major product. bzchemicals.com These smaller bases can more easily access the more sterically hindered interior protons to form the thermodynamically favored alkene.

In contrast, the bulky this compound preferentially abstracts a proton from the least sterically hindered carbon atom. bzchemicals.commasterorganicchemistry.com This leads to the formation of the less substituted alkene as the major product, an outcome known as the Hofmann product. masterorganicchemistry.comkhanacademy.org The steric clash between the bulky base and the substrate makes it kinetically more favorable to remove the more accessible, less hindered proton. masterorganicchemistry.com

For instance, in the elimination reaction of 2-bromopentane, the choice of base dictates the major product:

BaseMajor Product (Hofmann)Minor Product (Zaitsev)Reference
This compound (KOtBu)1-Pentene (~66%)2-Pentene (~34%) masterorganicchemistry.com
Potassium ethoxide (KOEt)1-Pentene (~31%)2-Pentene (~69%) masterorganicchemistry.com

Other bulky bases, such as lithium diisopropylamide (LDA), also favor the formation of the Hofmann product due to steric hindrance. masterorganicchemistry.commasterorganicchemistry.com However, this compound is often preferred for its solubility in common organic solvents like THF and its effectiveness in promoting a wide range of reactions beyond eliminations, including cyclizations and coupling reactions. catalysis.blogsigmaaldrich.comorganic-chemistry.org Compared to bases like sodium hydroxide or sodium amide, this compound offers the advantage of being a strong, non-nucleophilic base suitable for sensitive substrates where competing substitution reactions or addition to carbonyls must be avoided. chemicalbook.comlibretexts.org

Role of Potassium Tert Butoxide in Advanced Organic Reaction Methodologies

Deprotonation Strategies

The high basicity of potassium tert-butoxide makes it an effective reagent for the deprotonation of a wide range of organic compounds, even those with weakly acidic protons. sarchemlabs.comcatalysis.blog This capability is fundamental to the generation of key reactive intermediates in organic synthesis.

Carbanion Generation

This compound is widely employed to generate carbanions, which are crucial intermediates in numerous carbon-carbon bond-forming reactions. sarchemlabs.comsarchemlabs.com By abstracting a proton from a carbon atom, it creates a negatively charged carbon center that can act as a nucleophile. For instance, research has shown that this compound can deprotonate C-H acidic compounds, such as dimethylformamide (DMF) and azines, to produce carbanions. nih.gov These carbanions can then participate in various synthetic transformations, including serving as electron donors in single electron transfer (SET) processes. nih.govrsc.org

A notable application is in the C3-selective homodimerization of quinoxalinones, where a C3-sp² carbanion is generated via deprotonation with this compound. rsc.orgresearchgate.net This carbanion then initiates a single electron transfer mechanism, leading to the formation of the dimerized product. rsc.orgresearchgate.net

Enolate Formation

In carbonyl chemistry, this compound is a key reagent for the formation of enolates from ketones, esters, and other carbonyl-containing compounds. sarchemlabs.comnih.gov The strong basicity of this compound facilitates the removal of an α-proton from the carbonyl compound, resulting in the formation of a resonance-stabilized enolate ion. sarchemlabs.com These enolates are versatile intermediates in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Claisen condensations. sarchemlabs.comcatalysis.blog

The choice of base can influence the regioselectivity of enolate formation. While stronger bases like lithium diisopropylamide (LDA) tend to favor the formation of the kinetic enolate, the weaker base this compound in tert-butanol (B103910) can lead to the thermodynamic enolate. quimicaorganica.org Recent studies have also explored the use of this compound in solvent-free mechanochemical conditions for enolate additions, demonstrating its utility in green chemistry applications. nih.gov

Elimination Reactions

This compound is a cornerstone reagent for promoting elimination reactions, particularly the bimolecular elimination (E2) mechanism, to synthesize alkenes and alkynes. sarchemlabs.comfiveable.mefiveable.me Its bulky nature plays a critical role in the regioselectivity of these reactions.

E2 Mechanism Investigations

The E2 mechanism is a single-step process where a proton and a leaving group are removed from adjacent carbon atoms, leading to the formation of a double bond. sarchemlabs.com this compound, being a strong base, is highly effective at abstracting a β-proton from an alkyl halide, facilitating the E2 pathway. sarchemlabs.com The steric hindrance of the tert-butoxide anion minimizes competing substitution reactions (SN2), making it an excellent choice for alkene synthesis. sarchemlabs.com

Kinetic studies have confirmed the second-order nature of these reactions, being first order in both the alkyl halide and the base, which is characteristic of a bimolecular mechanism. libretexts.org The transition state of the E2 reaction is influenced by the stereochemistry of the substrate, with a preference for an anti-coplanar arrangement of the proton and the leaving group. libretexts.orgntu.edu.sg

Alkene Synthesis, Including Regioselectivity Studies (Hoffmann vs. Zaitsev Products)

When an alkyl halide has more than one type of β-hydrogen, the elimination reaction can potentially form different constitutional isomers of alkenes. The regioselectivity of the reaction is governed by the nature of the base used.

Zaitsev's Rule: In many elimination reactions, the major product is the more substituted and therefore more stable alkene. This is known as the Zaitsev product. chemistrysteps.comlibretexts.org

Hofmann's Rule: However, when a sterically hindered base like this compound is used, the major product is often the less substituted alkene, known as the Hofmann product. chemistrysteps.comlibretexts.orgmasterorganicchemistry.combzchemicals.com

The reason for this regioselectivity lies in the steric bulk of the tert-butoxide ion. It preferentially attacks the less sterically hindered β-hydrogen, leading to the formation of the less substituted alkene. chemistrysteps.comlibretexts.orgkhanacademy.org This effect has been demonstrated in the reaction of 2-bromobutane (B33332) with this compound, where the major product is 1-butene (B85601) (Hofmann product) rather than 2-butene (B3427860) (Zaitsev product). libretexts.org

Regioselectivity of E2 Elimination of 2-Bromobutane
BaseMajor ProductMinor ProductGoverning Rule
This compound1-Butene (less substituted)2-Butene (more substituted)Hofmann
Sodium ethoxide2-Butene (more substituted)1-Butene (less substituted)Zaitsev

Alkyne Synthesis from Dihalides

This compound is also instrumental in the synthesis of alkynes from vicinal or geminal dihalides through a double dehydrohalogenation reaction. fiveable.mefiveable.me In this process, two equivalents of the strong base are required to remove two molecules of hydrogen halide. fiveable.me

The reaction proceeds via an E2 mechanism, where the first equivalent of this compound abstracts a proton to form a vinylic halide intermediate. fiveable.me The second equivalent of the base then removes the remaining proton from the vinylic halide to form the carbon-carbon triple bond of the alkyne. fiveable.me The strong basicity of this compound makes it an effective reagent for this transformation. fiveable.me

Synthesis of Alkynes from Dihalides using this compound
Starting MaterialProductKey Intermediate
Vicinal DihalideAlkyneVinylic Halide
Geminal DihalideAlkyneVinylic Halide

Dehydrohalogenation Processes

Dehydrohalogenation is an elimination reaction that removes a hydrogen and a halogen atom from adjacent carbons of an alkyl halide, typically yielding an alkene. chemeurope.com this compound is a favored base for these reactions due to its strong basicity and bulky nature, which promotes the E2 (bimolecular elimination) mechanism over competing substitution (SN2) reactions. sarchemlabs.comchemeurope.com The reaction is widely used in both laboratory and industrial settings for the synthesis of alkenes. wikipedia.orgthermofisher.com

The regioselectivity of dehydrohalogenation reactions mediated by this compound is a critical aspect. Due to its significant steric bulk, the tert-butoxide anion preferentially abstracts a proton from the least sterically hindered β-carbon. khanacademy.orglibretexts.orgmasterorganicchemistry.com This leads to the formation of the less substituted alkene, known as the Hofmann product, in contrast to the more thermodynamically stable, more substituted Zaitsev product which is often favored when using smaller, unhindered bases like sodium ethoxide. chemistrysteps.comyoutube.combzchemicals.com

For example, the dehydrohalogenation of 2-bromobutane with this compound primarily yields 1-butene (Hofmann product), whereas using potassium hydroxide (B78521) in ethanol (B145695) would favor the formation of 2-butene (Zaitsev product). libretexts.orgquizlet.com This controlled regioselectivity is a powerful tool for synthetic chemists, allowing for the targeted synthesis of specific alkene isomers. chemistrysteps.com The choice of solvent can also influence the reaction; solvents like dimethyl sulfoxide (B87167) (DMSO) or tert-butyl alcohol are commonly used. bingol.edu.trunacademy.com

Table 1: Regioselectivity in the Dehydrohalogenation of 2-Bromobutane

BaseMajor ProductMinor ProductProduct Type
This compound (KOtBu)1-Butene2-ButeneHofmann
Sodium Ethoxide (NaOEt)2-Butene1-ButeneZaitsev

Condensation Reactions

This compound serves as an effective catalyst and condensing agent in a variety of carbon-carbon bond-forming condensation reactions. chemicalbook.com Its role is primarily to deprotonate a carbon atom adjacent to a carbonyl group (the α-carbon), generating a highly reactive enolate intermediate. sarchemlabs.comiitk.ac.in

In the Aldol condensation, this compound is used to generate an enolate from an aldehyde or ketone. sarchemlabs.comiitk.ac.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule to form a β-hydroxy aldehyde or β-hydroxy ketone. iitk.ac.in The reaction is a cornerstone of organic synthesis for constructing larger carbon frameworks. sarchemlabs.com Mechanistic studies have shown that this compound can mediate tandem reactions involving an initial Aldol condensation, followed by other transformations like Michael additions, to create complex molecules such as aryl indoles and benzofurans. nih.govacs.org

The Claisen condensation involves the reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. fiveable.megeeksforgeeks.org this compound is a commonly employed strong base for this transformation, facilitating the crucial initial step of enolate formation. fiveable.megeeksforgeeks.orgnumberanalytics.com The reaction is sensitive to conditions such as the choice of base and solvent, with anhydrous and aprotic solvents like tetrahydrofuran (B95107) (THF) being preferred to prevent unwanted side reactions. fiveable.me An intramolecular version of this reaction, the Dieckmann condensation, is effectively promoted by this compound for the synthesis of cyclic ketones. guidechem.com

The Darzens condensation (also known as the glycidic ester condensation) is a reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). guidechem.com this compound is frequently the base of choice for this reaction, proving to be a highly effective condensing agent. chemicalbook.comguidechem.comatamanchemicals.com Research has demonstrated that using this compound can lead to good to excellent yields of the corresponding α,β-epoxy sulfones when reacting α-halosulfones with various aldehydes and ketones. cdnsciencepub.com

The Stobbe condensation is a specific type of condensation between a dialkyl succinate (B1194679) and a ketone or aldehyde, catalyzed by a strong base to form an alkylidene succinic acid or its corresponding ester. juniperpublishers.com this compound is considered a superior base to sodium ethoxide for this reaction, often resulting in higher yields, shorter reaction times, and fewer side reactions. guidechem.comjuniperpublishers.com It has been successfully employed in the condensation of various aldehydes and ketones with succinic esters, including under solvent-free conditions, which aligns with the principles of green chemistry. niscpr.res.inresearchgate.net The reaction has been applied to a wide range of substrates, including formylferrocene and thiophene-2-carbaldehyde, demonstrating its versatility. rsc.orgcore.ac.uk

Table 2: Overview of Condensation Reactions with this compound

Condensation ReactionReactantsProductRole of KOtBu
AldolAldehydes/Ketonesβ-Hydroxy Aldehyde/KetoneBase to form enolate
ClaisenEstersβ-Keto EsterStrong base for enolate formation
DarzensKetone/Aldehyde + α-Haloesterα,β-Epoxy EsterCondensing agent
StobbeKetone/Aldehyde + Succinic EsterAlkylidene Succinic AcidStrong base catalyst

Coupling and Bond Formation Reactions

Beyond its classical roles, this compound has emerged as a key player in modern coupling and bond-forming reactions, often providing a transition-metal-free alternative for the construction of C-C, C-N, C-O, and C-S bonds. sioc-journal.cnnih.govrsc.org This is significant for reducing the cost and environmental impact associated with metal catalysts. sioc-journal.cn

This compound is utilized as a base in many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. catalysis.blogatamanchemicals.com However, its ability to promote coupling reactions on its own has garnered significant attention. It can mediate the intramolecular cyclization of various compounds and facilitate intermolecular coupling reactions, sometimes proceeding through radical pathways. sioc-journal.cnresearchgate.net

Recent research has highlighted its utility in:

Heck-type cyclizations: A transition-metal-free Heck-type reaction mediated by this compound has been developed for the synthesis of benzofuran (B130515) derivatives. rsc.org

C-P bond formation: It facilitates a reductive C-P cross-coupling of arylvinyl sulfides with diarylphosphine oxides through C-S bond cleavage. thieme-connect.com

Homocoupling of N-heterocycles: It can mediate the dimerization of heterocyclic N-oxides to produce symmetrical and non-symmetrical N-heterobiaryls, a reaction believed to involve radical anionic intermediates. nih.gov

Amidation: Catalytic amounts of this compound can facilitate the amination of carboxylic acids using DMF as the amine source. organic-chemistry.org

These examples showcase the expanding role of this compound as a versatile and powerful reagent in advanced organic synthesis, enabling the development of novel and more sustainable synthetic methodologies. nih.govrsc.org

Carbon-Carbon Bond Formation Methodologies

This compound is a key reagent in various methodologies for constructing carbon-carbon bonds, a fundamental process in organic synthesis. researchgate.netnih.govrsc.org It is widely utilized in classic reactions such as the Aldol and Claisen condensations, where it facilitates the formation of enolates, which are crucial intermediates. sarchemlabs.comfscichem.com

In the Michael addition, KOtBu serves as a catalyst for the addition of nucleophiles to α,β-unsaturated carbonyl compounds. sarchemlabs.comatamanchemicals.com It also promotes the Darzens and Stobbe condensation reactions. atamanchemicals.com Furthermore, this strong base is instrumental in dehydrohalogenation reactions, leading to the formation of alkenes and alkynes. wikipedia.orgfiveable.me For instance, it reacts with chloroform (B151607) to generate dichlorocarbene, a reactive intermediate used in dichlorocyclopropanation reactions. wikipedia.org

Reaction Type Role of this compound Substrates Products Ref
Aldol Condensation Base to generate enolates Aldehydes, Ketones β-Hydroxy aldehydes/ketones fscichem.com
Claisen Condensation Base to generate enolates Esters β-Keto esters sarchemlabs.com
Michael Addition Catalyst α,β-Unsaturated carbonyls, Nucleophiles 1,5-Dicarbonyl compounds sarchemlabs.comatamanchemicals.com
Dehydrohalogenation Strong base Alkyl halides Alkenes, Alkynes wikipedia.orgfiveable.me

Carbon-Nitrogen Bond Formation Methodologies

The formation of carbon-nitrogen bonds is crucial for the synthesis of a vast number of biologically active compounds and functional materials. This compound plays a significant role in several C-N bond-forming reactions. researchgate.netnih.govrsc.org It is employed in the amidation of esters and the base-catalyzed carbonylation of amines for the synthesis of N-formamides. thermofisher.comatamanchemicals.com

A notable application of KOtBu is in transition-metal-free amination reactions between tertiary amines and aryl halides. thieme-connect.com These reactions are believed to proceed through an aryne intermediate. thieme-connect.com Furthermore, KOtBu promotes the synthesis of N-heterocycles through intramolecular cyclization of amines and amides. atamanchemicals.comnih.govrsc.orgdicp.ac.cnrsc.org For example, it facilitates the acceptorless dehydrogenation of N-heterocycles to generate N-heteroarenes. dicp.ac.cn

Reaction Reactants Product Role of KOtBu Ref
Amination Tertiary amines, Aryl halides N,N-Dialkylanilines, N-Alkyl-N-arylanilines Base to promote aryne formation thieme-connect.com
N-Heterocycle Synthesis Amines, Amides with leaving groups Fused heterocycles (e.g., carbazoles) Base for intramolecular cyclization rsc.org
Dehydrogenation N-Heterocycles N-Heteroarenes Base dicp.ac.cn

Carbon-Oxygen Bond Formation Methodologies

This compound is instrumental in the formation of carbon-oxygen bonds, particularly in the synthesis of ethers. researchgate.netnih.govrsc.org The Williamson ether synthesis, a classic method for preparing ethers, often utilizes KOtBu as a base to deprotonate an alcohol, forming an alkoxide that then undergoes an SN2 reaction with an alkyl halide. youtube.comucla.eduyoutube.comyoutube.com For instance, methyl tert-butyl ether (MTBE) can be synthesized by the reaction of this compound with methyl iodide. ucla.eduyoutube.com

KOtBu also promotes intramolecular cyclization of aryl ethers to form oxygen-containing heterocycles. atamanchemicals.com In a transition-metal-free approach, it facilitates the synthesis of amides from a wide range of nitriles under anhydrous conditions, where it acts as a nucleophilic oxygen source. organic-chemistry.org

Reaction Reactants Product Role of KOtBu Ref
Williamson Ether Synthesis Alcohol, Alkyl halide Ether Base to form alkoxide youtube.comucla.eduyoutube.comyoutube.com
Intramolecular Cyclization Aryl ethers with leaving groups Oxygen-containing heterocycles Base atamanchemicals.com
Nitrile Hydration Nitriles Amides Nucleophilic oxygen source organic-chemistry.org

Carbon-Sulfur Bond Formation Methodologies

The construction of carbon-sulfur bonds is essential for the synthesis of various sulfur-containing organic compounds. researchgate.netnih.govrsc.org this compound has emerged as an efficient catalyst and promoter for C-S bond formation. ccspublishing.org.cnresearchgate.net It catalyzes one-pot, three-component reactions of aryl aldehydes, acetophenones, and thiols to produce thia-Michael adducts in high yields. ccspublishing.org.cn

Furthermore, KOtBu can trigger a series of bond formation reactions, including the synthesis of unsymmetrical disulfides from thiols. researchgate.net In some cases, C-S bond formation is achieved through palladium-catalyzed reactions where KOtBu is used as a base. dicp.ac.cn

Reaction Reactants Product Role of KOtBu Ref
Thia-Michael Addition Aryl aldehydes, Acetophenones, Thiols Thia-Michael adducts Catalyst ccspublishing.org.cn
Disulfide Synthesis Thiols Unsymmetrical disulfides Promoter researchgate.net

Transition-Metal-Free Coupling Approaches

In recent years, there has been a significant shift towards developing more sustainable and cost-effective synthetic methodologies. sioc-journal.cnnih.gov this compound has played a pivotal role in the advancement of transition-metal-free coupling reactions, offering an environmentally benign alternative to traditional metal-catalyzed processes. researchgate.netnih.govsioc-journal.cnnih.gov These reactions often proceed through radical or aryne intermediates. thieme-connect.comnih.gov

KOtBu alone can promote the biaryl coupling of electron-deficient nitrogen heterocycles with haloarenes. ucl.ac.ukacs.org It is believed that these reactions may involve radical anionic intermediates. nih.govrsc.org The use of tert-butoxides in these transformations allows for the formation of carbon-carbon and carbon-heteroatom bonds under milder conditions compared to many transition-metal-catalyzed reactions. nih.gov

Reaction Type Reactants Product Role of KOtBu Ref
Biaryl Coupling Electron-deficient N-heterocycles, Haloarenes Arylated heterocycles Promoter (base) ucl.ac.ukacs.org
C-N Bond Formation Tertiary amines, Aryl halides Arylated amines Base to generate aryne intermediate thieme-connect.com

Heck-Type Reactions and Related Transformations

This compound serves as a crucial intermediate and base in Mizoroki-Heck-type reactions. thermofisher.comsigmaaldrich.comatamanchemicals.comscientificlabs.ieacs.org These reactions are fundamental for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. atamanchemicals.com

Interestingly, KOtBu can also mediate transition-metal-free Heck-type cyclization/isomerization reactions. rsc.orgrsc.org For example, in the presence of phenanthroline, KOtBu can facilitate the synthesis of various benzofuran derivatives. rsc.orgrsc.org Furthermore, it has been used to promote intramolecular Mizoroki-Heck-type radical cyclizations to synthesize indole-fused phenanthridinones. thieme-connect.com

Reaction Catalyst System Substrates Products Ref
Mizoroki-Heck Palladium catalyst Unsaturated halide, Alkene Substituted alkene atamanchemicals.com
Transition-Metal-Free Heck-Type KOtBu, Phenanthroline --- Benzofuran derivatives rsc.orgrsc.org
Intramolecular Radical Cyclization KOtBu --- Indole-fused phenanthridinones thieme-connect.com

C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. mdpi.comacs.orgbeilstein-journals.orgnih.gov this compound has been instrumental in the development of various C-H activation methodologies. mdpi.com It has been shown to promote the efficient C-H silylation of heteroaromatic systems. mdpi.comorgsyn.org

In the presence of a stable organic radical, KOtBu can catalyze the direct arylation of unactivated aromatic C-H bonds. rsc.orgnih.govdartmouth.edu This reaction is proposed to proceed via a chain homolytic aromatic substitution mechanism. rsc.orgdartmouth.edu Furthermore, KOtBu has been used as a base in transition-metal-catalyzed C-H activation reactions, for instance, in the direct arylation of benzene (B151609) with aryl iodides catalyzed by an iridium complex. rsc.org It can also promote C-H arylation of aromatic compounds with haloarenes without the need for a transition metal catalyst. researchgate.net

Reaction Type Catalyst/Promoter Substrates Products Ref
C-H Silylation This compound Heteroaromatics, Silanes Silylated heteroaromatics mdpi.comorgsyn.org
Direct C-H Arylation Stable organic radical, KOtBu Unactivated aromatics, Aryl halides Biaryls rsc.orgnih.govdartmouth.edu
Transition-Metal-Catalyzed C-H Arylation Iridium complex, KOtBu Benzene, Aryl iodides Biaryls rsc.org
Transition-Metal-Free C-H Arylation This compound Aromatic compounds, Haloarenes Biaryls researchgate.net

Dehydrogenative C-H Silylation of Heteroaromatics

A significant advancement in synthetic chemistry is the direct silylation of heteroaromatics using the earth-abundant and inexpensive this compound as a catalyst. acs.orgacs.org This method allows for the conversion of C-H bonds in aromatic heterocycles to C-Si bonds by reacting them with hydrosilanes, releasing hydrogen gas as the only byproduct. caltech.eduresearchgate.net The process is noted for its mild reaction conditions, operational simplicity, and good tolerance of various functional groups. acs.orgresearchgate.net

The mechanistic underpinnings of this transformation have been subject to detailed experimental and computational investigation, revealing complex pathways. acs.orgcaltech.edu Two primary mechanisms have been proposed: a radical chain mechanism and an ionic pathway.

Radical Mechanism: Experimental evidence, including kinetic isotope effects and radical clock experiments, supports a mechanism involving a trialkylsilyl radical. caltech.eduacs.org This radical can be generated through the homolytic cleavage of a weakened Si-H bond of a hypercoordinated silicon species or initiated by trace amounts of oxygen reacting with the tetrameric form of KOtBu. caltech.eduacs.orgstanford.edu The C-Si bond is then formed via the addition of the silyl (B83357) radical to the heterocycle, followed by a β-hydrogen scission step. caltech.eduacs.org This reaction is reversible, with the equilibrium favoring the products due to the formation and release of H₂ gas. caltech.eduacs.org

Ionic/Neutral Heterolytic Mechanism: An alternative pathway suggests that the reaction can proceed through ionic intermediates. acs.org In this mechanism, a pentacoordinate silicon intermediate is formed, involving the silane, the heteroaromatic substrate, and the tert-butoxide catalyst. acs.org The process involves the heterolysis of the Si-H bond and deprotonation of the heteroarene. acs.org This mechanism can proceed via either free ions (K⁺ and tBuO⁻) or a neutral route involving the [KOtBu]₄ tetramer. acs.org

The regioselectivity of the silylation is well-supported by DFT calculations for both proposed mechanisms. caltech.eduacs.org This KOtBu-catalyzed reaction provides a scalable and sustainable route to valuable heteroarylsilanes, which are key intermediates in pharmaceuticals and materials science. acs.org

Heteroaromatic SubstrateSilane ReagentProduct YieldReference
1-MethylindoleTriethylsilane95% acs.org
BenzofuranTriethylsilane98% acs.org
ThiopheneTriethylsilane85% acs.org
FuranTriethylsilane75% acs.org
PyridineTriethylsilaneNot specified acs.org

C-H Iodination of Electron-Deficient Arenes

This compound has been identified as an effective initiator for the C-H iodination of electron-deficient arenes and heterocycles. mdpi.comacs.org This methodology is particularly valuable for substrates that are typically resistant to standard electrophilic aromatic substitution or are prone to reduction when strong organometallic bases are used for deprotonation. mdpi.com The reaction likely proceeds through a radical anion propagation mechanism, providing a powerful tool for the functionalization of building blocks used in electron transport materials. mdpi.comacs.org

The utility of this KOtBu-initiated iodination has been demonstrated in the synthesis of high electron affinity compounds, such as novel perylenediimide-thiazole non-fullerene acceptors for organic solar cells. acs.org This method circumvents the limitations of traditional reactions, enabling the direct introduction of iodine into electron-poor π-conjugated systems. mdpi.comresearchgate.net

C-H Amination Protocols

This compound facilitates various C-H amination protocols, showcasing its versatility in forming C-N bonds under transition-metal-free conditions. These methods are highly sought after for their atom economy and for avoiding potentially toxic heavy metal catalysts.

One such protocol is the base-mediated hydroamination of olefins, where KOtBu is used with a substoichiometric amount of a hydrosilane. organic-chemistry.org This reaction proceeds under mild conditions and tolerates a wide range of aryl- and heteroatom-substituted olefins and arylamines, affording products with complete anti-Markovnikov regioselectivity. organic-chemistry.org

Another significant application is the amination of carboxylic acids using N,N-dimethylformamide (DMF) as both the solvent and the amine source. organic-chemistry.org Facilitated by catalytic amounts of KOtBu and assisted by trimethylacetic anhydride, this method efficiently converts aliphatic and aromatic carboxylic acids into their corresponding N,N-dimethylamides. organic-chemistry.orgthieme-connect.com The reaction is believed to involve the in-situ generation of dimethylamine (B145610) from DMF. organic-chemistry.org This protocol is noted for its high efficiency, broad functional group tolerance, and applicability to the late-stage functionalization of complex drug molecules. organic-chemistry.orgthieme-connect.com

Furthermore, KOtBu promotes intramolecular amination of aryl chlorides, leading to the synthesis of N-substituted 2,3-dihydroindoles. researchgate.net This domino-amination protocol provides access to pharmacologically relevant indole (B1671886) structures from readily available starting materials. researchgate.net

Rearrangement Reactions

This compound is widely employed as a strong base to catalyze or promote various rearrangement reactions that are fundamental in organic synthesis for constructing complex molecular architectures.

Michael Addition

This compound is a highly effective catalyst for the Michael addition, a crucial carbon-carbon bond-forming reaction. atamanchemicals.comsarchemlabs.comchemicalbook.comsigmaaldrich.com Its strong basicity facilitates the deprotonation of a wide range of carbon acids (Michael donors), which then add to activated alkenes or alkynes (Michael acceptors). ccspublishing.org.cn

The reagent has been instrumental in tandem reactions that combine a Michael addition with another transformation in a single pot. For example, a double Michael addition-Dieckmann condensation sequence has been developed using KOtBu to synthesize 4,4-disubstituted cyclohexane (B81311) β-keto esters from benzylic nitriles or esters and methyl acrylate. organic-chemistry.org This powerful methodology forms three new C-C bonds, including a quaternary center, in one step. organic-chemistry.org Similarly, KOtBu mediates condensation cascade reactions involving an initial aldol reaction or Claisen-Schmidt condensation followed by a Michael addition to construct complex heterocyclic systems. ccspublishing.org.cnnih.gov

Ketone SubstrateOlefin Product Yield with KOtBuReference
Cyclohexanone92% tandfonline.com
Fenchone92% tandfonline.com
Di-tert-butyl ketone90% tandfonline.com
Adamantanone91% tandfonline.com

Pinacol Rearrangement

This compound is also utilized to catalyze the Pinacol rearrangement. atamanchemicals.comchemicalbook.comsigmaaldrich.com This reaction involves the conversion of a 1,2-diol to a carbonyl compound, typically a ketone, through a dehydration and rearrangement process. The strong basicity of KOtBu is effective in promoting this transformation, for example, in the rearrangement of mono-p-toluenesulfonated derivatives of cis-1,2-diols. guidechem.com Under the influence of KOtBu, these substrates undergo the Pinacol rearrangement process, while their trans isomers may form epoxides under the same conditions. guidechem.com

Ramberg-Bäcklund Rearrangement

The Ramberg-Bäcklund rearrangement is a classic organic reaction that converts α-halo sulfones into alkenes upon treatment with a base. This compound is frequently employed as the base in this reaction, where it facilitates the initial deprotonation at the α'-position to the sulfone group, initiating the cascade that leads to the formation of a thiirane (B1199164) dioxide intermediate and subsequent extrusion of sulfur dioxide to yield the alkene. researchgate.net

The choice of base in the Ramberg-Bäcklund reaction can significantly influence the stereochemical outcome of the resulting alkene. While weaker bases often lead to a predominance of the Z-alkene, the use of a strong base like this compound tends to favor the formation of the E-alkene. researchgate.net This stereoselectivity is particularly evident in the synthesis of medium and large heterocyclic alkenes. For instance, in the formation of azacycles, this compound has been shown to produce trans-olefins with high selectivity in rings containing nine to thirteen carbons. acs.org In contrast, for smaller seven to eight-membered rings, only the cis-olefin is observed. acs.org This highlights the crucial role of this compound in controlling the geometry of the newly formed double bond in macrocyclic systems. acs.org

Prototropic Rearrangements

Prototropic rearrangements involve the intramolecular transfer of a proton, leading to the isomerization of a molecule. This compound has proven to be an effective catalyst for promoting such transformations under mild conditions.

A notable example is the 1,3-prototropic rearrangement of N-diphenylmethanimines to afford primary amine derivatives. This reaction proceeds rapidly in the presence of a catalytic amount of this compound. organic-chemistry.orgnih.gov The methodology is applicable to both aliphatic and aromatic aldimines, offering a mild route for transamination. organic-chemistry.orgnih.gov

Furthermore, this compound catalyzes the isomerization of 1,3-diaryl-2-propynyl trimethylsilyl (B98337) ethers into their corresponding siloxyallenes. These reactive intermediates can then participate in situ in subsequent reactions, such as with aldehydes to form β-branched Morita-Baylis-Hillman type adducts in a one-pot process. organic-chemistry.org The base also facilitates the 1,3-prototropic rearrangement required for the formation of benzannulated enyne-allenes, which can then undergo further cyclization reactions. thieme-connect.com

Other Specific Synthetic Transformations

Beyond rearrangements, this compound is instrumental in a variety of other synthetic transformations, demonstrating its versatility as a reagent in modern organic synthesis.

Alkylation and Arylation Reactions

This compound is widely utilized to promote alkylation and arylation reactions, often obviating the need for transition metal catalysts. It can facilitate the coupling of electron-deficient nitrogen-containing heterocycles with iodoarenes. researchgate.net The base is also effective in promoting the intramolecular arylation of aryl ethers, amines, and amides, a reaction that proceeds via a single-electron transfer mechanism to generate an aryl radical intermediate. researchgate.net

In some instances, this compound can mediate the direct C-H arylation of aromatic compounds with haloarenes without any added transition metal species. researchgate.net These reactions are believed to proceed through various mechanisms, including pathways involving aryne intermediates or radical species.

Amidation of Carboxylic Acids

A practical and efficient method for the amidation of carboxylic acids has been developed utilizing this compound as a facilitator. In this protocol, N,N-dimethylformamide (DMF) serves as the dimethylamine source. The reaction is mediated by the combination of a catalytic amount of this compound and an anhydride, such as trimethylacetic anhydride. organic-chemistry.orgthieme-connect.com This method is applicable to a wide range of aliphatic and aromatic carboxylic acids and is particularly useful for the late-stage modification of complex molecules like pharmaceuticals. organic-chemistry.org The proposed mechanism involves the in situ generation of dimethylamine from the decomposition of DMF, facilitated by this compound, followed by condensation with the activated carboxylic acid. thieme-connect.com

Direct Synthesis of Nitriles from Aldehydes

This compound plays a key role in a one-pot synthesis of nitriles directly from aldehydes at room temperature. This transition-metal-free method involves the sequential addition of hydroxylamine (B1172632) and benzoyl chloride to an aldehyde. ias.ac.inresearchgate.net this compound is crucial in the final elimination step to form the nitrile. The reaction tolerates a wide variety of functional groups on aromatic, heteroaromatic, and vinyl aldehydes, providing good to excellent yields of the corresponding nitriles. ias.ac.in The mild reaction conditions and operational simplicity make this a valuable method for the synthesis of this important functional group. ias.ac.inresearchgate.net

Table 1: this compound-Mediated Synthesis of Nitriles from Aldehydes ias.ac.inias.ac.in

EntryAldehydeProductYield (%)
1BenzaldehydeBenzonitrile78
24-Methoxybenzaldehyde4-Methoxybenzonitrile77
34-(Methylthio)benzaldehyde4-(Methylthio)benzonitrile82
44-Nitrobenzaldehyde4-Nitrobenzonitrile72
53-Methylbenzaldehyde3-Methylbenzonitrile65
62,6-Dichlorobenzaldehyde2,6-Dichlorobenzonitrile65
7Thiophene-2-carboxaldehydeThiophene-2-carbonitrile84
8Furan-2-carboxaldehydeFuran-2-carbonitrile75

Hydrogenation of Ketones

This compound serves as a catalyst in the transition-metal-free hydrogenation of ketones. Early methods required harsh conditions, limiting the substrate scope to robust, non-enolizable ketones. nih.gov However, mechanistic studies have shed light on the process, paving the way for potential improvements. The reaction is first order in the ketone, hydrogen, and the base. nih.gov

More recent computational and experimental work has revised the understanding of the reaction mechanism. It is now proposed that the reaction does not proceed through a concerted six-membered cyclic transition state as previously thought. acs.orgnih.gov Instead, the process is believed to occur in three steps in solution: first, the activation of molecular hydrogen by the basic tert-butanol to form potassium hydride. acs.org This is followed by the rate-determining step, the transfer of a hydride from potassium hydride to the ketone. acs.orgnih.gov The final step is a rapid proton exchange to yield the alcohol product. acs.orgnih.gov This revised mechanism identifies potassium hydride as a key intermediate in the catalytic cycle. acs.org

Transesterification Processes

This compound (KOtBu) serves as a potent, non-nucleophilic base in transesterification reactions, a fundamental process in organic synthesis for converting one ester into another by exchanging the alkoxy group. sarchemlabs.comcatalysis.blog Its strong basicity is crucial for the deprotonation of alcohols to form alkoxide nucleophiles, which then initiate the reaction. sarchemlabs.com The general mechanism involves the attack of the newly formed alkoxide on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. Subsequent elimination of the original alkoxy group yields the new ester. sarchemlabs.commasterorganicchemistry.com The bulky nature of the tert-butoxide group itself minimizes its participation as a nucleophile, thereby reducing unwanted side reactions. catalysis.blogmasterorganicchemistry.com This characteristic makes it a preferred catalyst in various advanced transesterification methodologies.

A significant application of this compound-catalyzed transesterification is in the production of biodiesel. nih.govamericanelements.comresearchgate.net Biodiesel, a renewable fuel, consists of fatty acid alkyl esters and is typically produced by the transesterification of triglycerides from vegetable oils or animal fats. nih.govamericanelements.com While potassium hydroxide is commonly used in industry, this compound has been investigated as an alternative catalyst. nih.govamericanelements.com

In the butanolysis of rapeseed oil, a comparison between potassium hydroxide and this compound revealed differences in reaction outcomes. nih.govamericanelements.comresearchgate.net While reactions catalyzed by this compound could achieve higher conversion rates, they presented challenges in product separation, often resulting in high content of free glycerol (B35011) and soaps in the final ester product. nih.govamericanelements.comresearchgate.net

A more advanced and alternative approach to traditional biodiesel production is the interesterification of triglycerides with reagents like methyl acetate (B1210297) or methyl formate, which can be effectively catalyzed by this compound. aidic.iterpublication.org This process yields a mixture of fatty acid methyl esters (FAME) and triacetin, a valuable fuel additive that can improve the cold flow properties of biodiesel. aidic.iterpublication.org The use of this compound in tert-butanol or tetrahydrofuran (THF) as a catalyst system is particularly effective for this "pure interesterification," as it avoids the competitive transesterification that would occur with a catalyst solvent like methanol (B129727). aidic.itgoogle.com

Research has focused on optimizing the reaction conditions for this process to maximize the yield of FAME and triacetin. For instance, the interesterification of rapeseed oil with methyl acetate using this compound in tert-butanol has been shown to yield high percentages of both products. erpublication.org

Table 1: this compound in Interesterification of Rapeseed Oil

ReactantCatalyst SystemMolar Ratio (Catalyst:Oil)Molar Ratio (Reagent:Oil)Temperature (°C)FAME Content (wt.%)Triacetin Content (wt.%)Reference
Methyl AcetateKOtBu in tert-butanol0.1536:1Ambient73.216.6 erpublication.org
Methyl AcetateKOtBu/THF0.11-0.13>24:150-60Full Conversion- google.com
Methyl FormateKOtBu in tert-butanol0.180:12894.8 (Yield)- mdpi.com
Methyl FormateKOtBu/THF0.0818:12771 (Yield)- mdpi.com

Beyond biodiesel, this compound facilitates transesterification in the synthesis of complex organic molecules. One notable application is in solid-phase peptide synthesis (SPPS). Researchers have demonstrated that this compound is a superior non-nucleophilic base for promoting the transesterification of peptide esters linked to a solid support, such as a 4-hydroxymethyl benzamide (B126) (HMBA) linker. rsc.org This method allows for the cleavage and C-terminal functionalization of peptides in a single step. The reaction's efficiency is influenced by steric factors, with primary alcohols like methanol and ethanol reacting readily, while more sterically hindered alcohols require longer reaction times. rsc.org

Table 2: Transesterification of Resin-Bound Peptides using KOtBu

Resin-Bound PeptideAlcoholReaction Time (h)Conversion (%)Reference
Ac-Trp-Gly-HMBA-PEGAMethanol0.5100 rsc.org
Ac-Trp-Ala-HMBA-PEGAMethanol1.0100 rsc.org
Ac-Trp-Ile-HMBA-PEGAMethanol2.5100 rsc.org
Ac-Trp-Gly-HMBA-PEGAEthanol0.5100 rsc.org
Ac-Trp-Ala-HMBA-PEGAEthanol1.0100 rsc.org
Ac-Trp-Ile-HMBA-PEGAEthanol3.0100 rsc.org

This compound is also effective for the transesterification of methyl esters with bulky secondary or tertiary alcohols, a transformation that is often challenging with other methods. orgsyn.orgresearchgate.net For example, aliphatic and aromatic methyl esters can undergo efficient transesterification at room temperature with this compound in diethyl ether. researchgate.net This highlights the versatility of KOtBu in overcoming steric hindrance to achieve desired ester products.

Mechanistic Investigations and Elucidation of Potassium Tert Butoxide Mediated Reactions

Concerted Reaction Pathways

While many reactions involving potassium tert-butoxide proceed through stepwise ionic or radical pathways, there are instances where concerted mechanisms are proposed. A notable example is the homogeneous hydrogenation of ketones with H₂ in the presence of KOtBu in tert-butanol (B103910). The prevailing mechanism for this transformation was once thought to involve a six-membered cyclic transition state incorporating the hydrogen molecule, the base, and the ketone in a [2 + 2 + 2] arrangement. nih.gov However, more recent density functional theory (DFT) calculations have challenged this concerted view, suggesting a stepwise process involving the formation of potassium hydride. nih.gov Despite this, the concept of concerted pathways remains a point of investigation in understanding how KOtBu can facilitate bond-breaking and bond-forming events in a single, organized transition state.

Radical Pathways and Single-Electron Transfer (SET) Mechanisms

A significant body of research has demonstrated that this compound can initiate reactions through radical pathways, often involving a single-electron transfer (SET) step. acs.orgacs.orgnih.gov This reactivity is particularly prominent in transition-metal-free coupling reactions. nih.govresearchgate.net

Key findings in this area include:

Dimerization of Heterocyclic N-Oxides: Symmetrical and non-symmetrical N-heterobiaryls can be synthesized through a KOtBu-mediated dimerization of heterocyclic N-oxides. Mechanistic studies, including electron paramagnetic resonance (EPR), point to the involvement of radical anionic intermediates that form from the N-oxides and this compound. nih.govrsc.org

Intramolecular Arylation: The intramolecular cyclization of aryl ethers, amines, and amides promoted by KOtBu can proceed via an SET mechanism. This process initiates the formation of an aryl radical, which then undergoes cyclization. nih.govresearchgate.net

C-H Silylation of Heteroaromatics: Experimental results for the dehydrogenative C-H silylation of heteroaromatics are consistent with a radical chain mechanism. A trialkylsilyl radical can be generated initially, either by the homolytic cleavage of a weakened Si-H bond in a hypercoordinated silicon species or through the interaction of trace amounts of oxygen with the [KOtBu]₄ aggregate. acs.orgacs.org

Initiation of Radical Chains: While KOtBu itself has been considered a single electron donor, recent studies suggest that in some radical reactions, it reacts with an organic additive to form the true electron donor in situ. nih.gov In other cases, traces of oxygen are proposed to react with KOtBu to generate radicals that initiate the chain process. acs.org The C3-selective homodimerization of quinoxalinones, for instance, involves a C3-sp² carbanion transferring an electron to another quinoxalinone molecule, forming a radical-anion intermediate, a process supported by EPR experiments.

These findings underscore the capacity of KOtBu to facilitate SET, thereby opening up a wide range of synthetic transformations that proceed through radical intermediates. uq.edu.au

Ionic Mechanisms and their Contributions

Ionic pathways are fundamental to the reactivity of this compound, which is primarily known as a strong base capable of deprotonating a wide array of organic compounds. sarchemlabs.comfiveable.me This deprotonation generates anionic intermediates that are central to many synthetic transformations.

Enolate Formation: A classic role for KOtBu is the deprotonation of ketones, esters, and other carbonyl compounds at the α-position to form resonance-stabilized enolate ions. These enolates are key intermediates in C-C bond-forming reactions such as aldol (B89426) and Claisen condensations. sarchemlabs.com

C-H Bond Silylation: Alongside radical pathways, ionic mechanisms have been proposed for the KOtBu-catalyzed C-H silylation of aromatic heterocycles. caltech.edu Ambient ionization mass spectrometry has been used to identify crucial ionic intermediates. acs.org The proposed catalytic cycle involves the formation of a pentacoordinate silicon intermediate, heterolysis of the Si-H bond, deprotonation of the heteroarene to form a carbanion, and subsequent addition of this carbanion to a silyl (B83357) ether. acs.orgcaltech.edu

Synthesis of Aryl Indoles: The synthesis of disubstituted 2-aryl indoles from N-benzyl benzaldehydes using dimethyl sulfoxide (B87167) as a carbon source is mediated by KOtBu. Mechanistic studies suggest an ionic protocol involving a tandem aldol reaction, Michael addition, dehydrosulfenylation, and isomerization sequence. hznu.edu.cn

Both ionic and neutral heterolytic routes have been computationally explored for reactions like C-H silylation, indicating that both pathways are plausible and may operate concurrently. acs.orgcaltech.edu

Role of the Potassium Cation and Supramolecular Aggregates

The nature of the counterion and the aggregation state of the alkoxide are critical to the reactivity of this compound. Unlike its sodium and lithium counterparts, the potassium cation plays a unique role in many reactions. acs.orgresearchgate.net

Supramolecular Structure: In mildly Lewis basic solvents like THF, this compound exists predominantly as a tetrameric cubane-type cluster, [KOtBu]₄. acs.orgwikipedia.org This aggregate is not merely a spectator but is an active participant in the reaction mechanism. For instance, in the C-H silylation of heteroarenes, a neutral pathway involving the intact [KOtBu]₄ tetramer has been proposed alongside an ionic route that involves dissociated ions. acs.orgcaltech.edu

Cation-π Interactions: The potassium cation is crucial for stabilizing key intermediates. In the silylation of heteroarenes, K⁺ stabilizes intermediates through cation-π interactions, a factor that helps explain why KOtBu is an active catalyst while sodium and lithium tert-butoxide are not. caltech.edu

Binuclear Potassium Complexes: In the stereoselective Mannich reaction of γ-lactams, computational studies suggest that the diastereoselectivity is controlled by interactions between a binuclear potassium complex and both the imine nitrogen and the enolate oxygen atoms in the transition state. rsc.org

The higher electropositivity of potassium compared to sodium and lithium also contributes to its enhanced reactivity in many transition-metal-free coupling reactions. researchgate.net

Characterization of Key Reaction Intermediates

The elucidation of reaction mechanisms hinges on the detection and characterization of transient intermediates. In KOtBu-mediated reactions, several key species have been identified through spectroscopic and computational methods.

Potassium hydride (KH) is a powerful superbase, typically more reactive than sodium hydride. sci-hub.sewikipedia.orgchemeurope.com In several reactions involving KOtBu and a hydrosilane, KH has been proposed as the true active species, generated in situ.

In Situ Generation: In the hydrosilane/KOtBu reagent system, it is proposed that KOtBu reacts with the silane to form KH. researchgate.netacs.org For example, in the silylation of amines, computational studies support a mechanism where KOtBu initiates the reaction by interacting with the silane to generate KH and a silylated amine. researchgate.net

Catalytic Role: This in situ generated KH can then act as a potent base to deprotonate substrates. For the silylation of amines, it is suggested that the generated KH is a strong enough base to deprotonate the amine, leading to a nucleophilic potassium amide that subsequently attacks the silane. acs.org Similarly, in the hydrogenation of ketones, DFT calculations point to a three-step mechanism in solution: H-H bond cleavage to give potassium hydride, rate-determining addition of KH across the C=O bond, and finally product formation. nih.gov This makes potassium hydride a crucial intermediate in the catalytic process. nih.gov

In reactions involving silicon-containing reagents, such as hydrosilanes, hypercoordinated silicon species (also known as pentacoordinate silicates) have been identified as key intermediates. nih.gov These species, where the silicon atom is bonded to five other atoms, are often short-lived but play a pivotal role in activating the silicon reagent. researchgate.net

Spectroscopic Evidence: In the context of KOtBu/hydrosilane systems, the formation of a pentavalent silicate has been detected in situ using ReactIR spectroscopy. nih.gov This intermediate is formed from the nucleophilic attack of the tert-butoxide on the silane. caltech.edu

Role in Radical Pathways: For the C-H silylation of heteroaromatics, it is proposed that a trialkylsilyl radical can be generated from the homolytic cleavage of a weakened Si-H bond within such a hypercoordinated silicon species. acs.orgacs.org

Role in Ionic Pathways: In the proposed ionic mechanism for the same reaction, the pentacoordinate silicon complex is a central intermediate. It can act as a source of a hydride ion to deprotonate the heteroarene substrate. caltech.edu The stereochemical outcome at the silicon center in these reactions often shows complete scrambling, which is consistent with the involvement of hypercoordinate silicates or radical intermediates. acs.org

The detection and characterization of these transient species provide critical evidence for the complex interplay of ionic and radical pathways in reactions mediated by this compound.

Involvement of Aryne Intermediates

This compound (KOtBu) is a sufficiently strong base to promote the formation of highly reactive aryne intermediates from suitably substituted aromatic precursors. This typically occurs through an elimination reaction of a hydrogen atom and a leaving group from adjacent positions on an aromatic ring. The generation of arynes in the presence of KOtBu has been demonstrated from precursors such as aryl halides. libretexts.org The resulting aryne is a highly reactive species that can subsequently undergo a variety of transformations, including nucleophilic attack and cycloaddition reactions.

Mechanistic studies have provided evidence for the transient existence of these aryne intermediates. Trapping experiments are a common method to demonstrate their formation. For instance, in a KOtBu-mediated reaction, the generation of a benzyne intermediate can be confirmed by its cycloaddition with furan. chemistrysteps.com The resulting cycloadduct serves as proof of the aryne's presence.

The reaction pathways involving arynes mediated by this compound are not always straightforward and can involve a hybrid of mechanisms. Preliminary studies on the coupling of indoles with aryl halides promoted by KOtBu suggest a mechanism that involves both aryne intermediates and non-propagative radical processes. khanacademy.org The involvement of single electron transfer (SET) is also considered a possibility in these complex transformations. khanacademy.org The specific pathway can be influenced by the reaction conditions and the nature of the substrates and additives.

The generation of arynes using this compound offers a transition-metal-free approach to the formation of carbon-carbon and carbon-heteroatom bonds. chadsprep.com These reactive intermediates can be utilized in a range of synthetic applications, including N-arylation and copper-catalyzed coupling reactions with terminal alkynes. chemistrysteps.com

Kinetic and Thermodynamic Studies

The activation barriers for reactions mediated by this compound have been investigated through both experimental and computational methods, providing insights into the reaction kinetics. For instance, computational studies using density functional theory (DFT) have been employed to calculate the free energy of activation (ΔG‡) for specific transformations. In a proposed reaction between a substrate and various reactants in the presence of KOtBu, activation barriers were calculated to be in the range of 23.6 to 30.2 kcal/mol, indicating achievable reaction pathways under thermal conditions. nih.gov

In the context of ketone hydrogenation catalyzed by this compound, computational studies have suggested that the activation barrier for the reaction is approximately 2 kcal/mol above that of the ketones themselves. chadsprep.com This is notably higher, by about 15 kcal/mol, than the typical barrier observed with Noyori-type catalysts, highlighting a significant difference in the catalytic efficiency and mechanism. chadsprep.com

Experimental kinetic studies have also provided data on activation parameters. For the isomerization of methyl linoleate catalyzed by this compound, the activation enthalpy (ΔH‡) was determined to be 21.6 kcal/mole, with an activation entropy (ΔS‡) of -16.7 e.u. chemistrysteps.com These values are crucial for understanding the temperature dependence and the molecular ordering of the transition state of the reaction.

The analysis of reaction rates and the determination of the reaction order with respect to the reactants are fundamental in elucidating the mechanism of this compound mediated reactions. Kinetic investigations have revealed that the reaction order can vary depending on the specific reaction and conditions.

For the isomerization of methyl linoleate in tert-butanol, the reaction was found to be first order in the olefin and 1.5 order in the base (this compound) over a wide range of base concentrations. chemistrysteps.com A similar 3/2 order in base was observed in the double bond migration of cyclohexene in dimethyl sulfoxide, suggesting a complex role of the base, possibly involving aggregation states such as trimers that dissociate into active monomeric or dimeric species. chemistrysteps.com

In other systems, the reaction order with respect to the base can be more variable. The isomerization of 2-methyl-1-pentene in dimethyl sulfoxide was first order in the olefin, but the order in base varied. chemistrysteps.com This variability can be attributed to the complex solution chemistry of this compound, which can exist as monomers, dimers, and higher aggregates, with each species potentially exhibiting different reactivity. The nature of the solvent also plays a critical role, with polar aprotic solvents like DMSO and DMF capable of interacting with the potassium cation and influencing the aggregation state and reactivity of the tert-butoxide anion.

Stereochemical Control and Regioselectivity

This compound is a sterically hindered, strong base, which plays a crucial role in controlling the regioselectivity of elimination reactions. In the elimination of alkyl halides, two possible products can be formed: the more substituted alkene (Zaitsev product) and the less substituted alkene (Hofmann product). While the Zaitsev product is thermodynamically more stable, the use of a bulky base like this compound often leads to the preferential formation of the Hofmann product. masterorganicchemistry.commasterorganicchemistry.com

This preference is attributed to the steric hindrance of the tert-butoxide anion. The bulky base has more difficulty accessing the sterically hindered protons that lead to the Zaitsev product. Instead, it preferentially abstracts the more accessible, less sterically hindered protons, resulting in the formation of the less substituted Hofmann alkene. masterorganicchemistry.com This kinetic control allows for the selective synthesis of the less stable alkene isomer, which can be a valuable strategy in organic synthesis.

The table below illustrates the effect of the base on the product distribution in the elimination reaction of 2-bromobutane (B33332).

BaseZaitsev Product (2-butene)Hofmann Product (1-butene)
Sodium Ethoxide (NaOEt)~71%~29%
This compound (KOtBu)~28%~72%

Data is illustrative and can vary with reaction conditions.

This compound has been shown to mediate reactions with a high degree of diastereoselectivity in systems containing multiple chiral centers. A notable example is the Mannich reaction between α-substituted-γ-lactams and in situ generated N-silyl imines. researchgate.net In this reaction, a new quaternary stereocenter is formed, and the reaction proceeds with high diastereoselectivity, affording the Mannich bases in good yields.

The observed diastereoselectivity is rationalized by computational studies, which suggest that the selectivity is controlled by explicit interactions within the transition state. researchgate.net A binuclear potassium complex is proposed to interact with both the imine nitrogen and the enolate oxygen atoms in the selectivity-determining transition state. This coordination leads to a preferred geometry for the approach of the nucleophile to the electrophile, resulting in the formation of one diastereomer over the other.

The following table presents data from a study on the KOtBu-mediated Mannich reaction, highlighting the high diastereoselectivity achieved.

EntryAryl Nitrile SubstituentDiastereomeric Ratio (dr)Yield (%)
1Phenyl9:185
24-Methoxyphenyl10:188
34-Chlorophenyl8:182
42-Thienyl>20:175

Data adapted from a representative study and may not reflect all possible outcomes.

This high level of stereochemical control demonstrates the utility of this compound in complex organic transformations where the precise arrangement of atoms in three-dimensional space is critical.

Catalytic Applications and Green Chemistry Perspectives of Potassium Tert Butoxide

General Catalytic Activity in Organic Synthesis

Potassium tert-butoxide (KOtBu) is a potent, non-nucleophilic base that has found extensive application as a catalyst in a wide array of organic transformations. masterorganicchemistry.comwikipedia.org Its bulky tert-butyl group contributes to its low nucleophilicity, which allows it to act as a strong base without participating in unwanted side reactions. masterorganicchemistry.com This characteristic makes it a valuable tool for promoting reactions such as deprotonation, elimination, and condensation. masterorganicchemistry.com

KOtBu is widely employed to mediate the construction of various chemical bonds, including carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, often with good to excellent yields. cmu.edu Its catalytic activity is evident in coupling, alkylation, arylation, cyclization, and amidation reactions. cmu.edu For instance, it can catalyze the reaction of hydrosilanes with heterocyclic compounds to produce silyl (B83357) derivatives. researchgate.net

The catalytic prowess of this compound also extends to facilitating the formation of complex molecular architectures. It is utilized in aldol (B89426) condensation reactions by deprotonating aldehydes or ketones to form enolates. masterorganicchemistry.com Furthermore, it can be used to generate carbanions from weakly acidic protons, which are key intermediates in numerous synthetic pathways. wikipedia.org Research has demonstrated its effectiveness in promoting intramolecular cyclization of aryl ethers, amines, and amides, proceeding through a single-electron transfer mechanism to form an aryl radical. libretexts.org

The following table summarizes some of the key organic reactions catalyzed by this compound:

Reaction TypeSubstratesProductsReference
Bond Formation Various electrophiles and nucleophilesC-C, C-N, C-O, C-S coupled products cmu.edu
Elimination Alkyl halidesAlkenes masterorganicchemistry.com
Condensation Aldehydes, Ketonesβ-hydroxy aldehydes/ketones masterorganicchemistry.com
Silylation Hydrosilanes, HeterocyclesSilyl derivatives researchgate.net
Intramolecular Cyclization Aryl ethers, amines, amidesCyclic compounds libretexts.org

Applications in Polymer Chemistry

This compound plays a significant role in polymer chemistry, primarily as an initiator for anionic polymerization and in the synthesis of specific types of polymers.

Synthesis of Polyolefins

While this compound is a versatile catalyst in organic synthesis and a potent initiator for the anionic polymerization of polar monomers, its direct application as a primary catalyst for the industrial synthesis of common polyolefins, such as polyethylene and polypropylene, is not widely documented. The production of these high-volume polymers typically relies on transition-metal-based catalysts like Ziegler-Natta and Phillips catalysts.

However, this compound can play a role in reactions involving olefins, particularly in the context of addition reactions to styrenes, which can be considered precursors to polystyrene, a type of polyolefin. For instance, a catalytic amount of this compound in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) can facilitate the addition of ketones or imines to styrenes. semanticscholar.org This type of reaction is significant in polymer chemistry for the modification of monomers and the synthesis of functionalized polymers.

This compound as a Sustainable Alternative to Transition Metal Catalysts

In the realm of green chemistry, this compound has emerged as a promising and sustainable alternative to traditional transition metal catalysts. cmu.edu Many synthetic transformations that historically relied on expensive, toxic, and environmentally hazardous transition metals can now be achieved using this more benign and cost-effective reagent. cmu.eduresearchgate.net

The use of this compound aligns with several principles of green chemistry. It is an earth-abundant metal-based catalyst, which reduces reliance on scarce and precious metals. cmu.edu Reactions catalyzed by KOtBu often proceed under milder conditions and can sometimes be performed in more environmentally friendly solvents. researchgate.net

One of the key advantages of using this compound is its ability to promote a wide range of coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cmu.edu These reactions, traditionally catalyzed by palladium, copper, or other transition metals, can be mediated by KOtBu, leading to the formation of C-C, C-N, C-O, and C-S bonds. cmu.edu This transition-metal-free approach not only mitigates the environmental impact associated with metal contamination in products and waste streams but also simplifies purification processes.

Furthermore, research is actively exploring the expansion of this compound's role in developing more sustainable synthetic processes. masterorganicchemistry.com Efforts are being made to optimize reaction conditions to minimize waste and energy consumption, further enhancing its green credentials. masterorganicchemistry.com The ability to perform reactions that were once the exclusive domain of transition metals with a simple and readily available base like this compound represents a significant step forward in sustainable chemical synthesis. cmu.edu

The following table highlights the advantages of using this compound from a green chemistry perspective:

FeatureDescriptionGreen Chemistry Principle
Abundant Metal Potassium is an earth-abundant element.Use of renewable feedstocks
Reduced Toxicity Avoids the use of heavy and toxic transition metals.Designing safer chemicals
Cost-Effective Generally more economical than precious metal catalysts.Atom economy, Cost-effectiveness
Milder Conditions Many reactions proceed at or near room temperature.Energy efficiency
Simplified Purification Absence of metal contaminants simplifies product isolation.Prevention of waste

Advanced Methodologies and Analytical Approaches in Potassium Tert Butoxide Research

Computational Chemistry and Theoretical Modeling

Computational studies have become indispensable for understanding the intricate mechanistic details of reactions involving potassium tert-butoxide. These theoretical approaches allow for the investigation of transient species and transition states that are often difficult to observe experimentally.

Density Functional Theory (DFT) Studies for Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for modeling reactions catalyzed by this compound. By calculating the potential energy surfaces of reaction pathways, researchers can identify the most plausible mechanisms.

For instance, in the KOt-Bu-mediated Mannich reaction between α-substituted-γ-lactams and N-silyl imines, DFT calculations have been instrumental. rsc.orgrsc.org These studies revealed that the diastereoselectivity of the reaction is controlled by specific interactions within a binuclear potassium complex in the transition state. rsc.orgrsc.org The calculations indicated a chair-like transition state (TS1) as the most stable, where a stabilizing interaction between the imine and the potassium ion dictates the stereochemical outcome. rsc.org

In the context of dehydrogenative C-H silylation of heteroaromatics, DFT calculations have supported a radical chain mechanism. nih.govresearchgate.netstanford.edu These computational investigations helped to rationalize the observed regioselectivity and provided a reasonable energy profile for a mechanism involving a silyl (B83357) radical. nih.govresearchgate.netstanford.edu Furthermore, DFT calculations suggested that the generation of a reactive peroxide, through the reaction of the tetrameric form of this compound, [KOt-Bu]₄, with trace amounts of oxygen, could be a potential initiation step. nih.govresearchgate.netstanford.edu

DFT has also been employed to explore the mechanisms of reactions in KOt-Bu/DMSO superbasic media. researchgate.netresearchgate.net For the formation of 1-azadienes from aldimines and arylacetylenes, a B2PLYP(D2)/6-311+G(d,p)//B3LYP/6-31+G(d) approach was used, explicitly considering the this compound and the nearest solvation shell of the potassium cation. researchgate.netresearchgate.net These models have been crucial in understanding the kinetic and thermodynamic aspects of the reaction cascade. researchgate.netresearchgate.net

Table 1: DFT Methodologies in this compound Reaction Studies
ReactionDFT Functional/Basis SetKey FindingReference
Mannich reaction of α-substituted-γ-lactamsNot specified in abstractDiastereoselectivity controlled by a binuclear potassium complex in a chair-like transition state. rsc.orgrsc.org
Dehydrogenative C-H silylation of heteroaromaticsNot specified in abstractSupports a radical chain mechanism and explains observed regioselectivity. nih.govresearchgate.netstanford.edu
Formation of 1-azadienes in KOtBu/DMSOB2PLYP(D2)/6-311+G(d,p)//B3LYP/6-31+G(d)The mild reaction conditions are due to a low activation barrier for the rate-limiting ethynylation step. researchgate.netresearchgate.net
C-vinylation of ketones with arylacetylenes in KOtBu/DMSOB2PLYP-D2/6-311+G**//B3LYP/6-31+G*Elucidated the mechanism of C-vinylation followed by Z-E isomerization of the dienolate ion. researchgate.net

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations provide a means to study the dynamic behavior of chemical systems, including the influence of solvent and temperature. acs.org This method is particularly useful for understanding the structure and reactivity of this compound in solution.

AIMD studies have suggested that the cubic tetramer form of this compound, (KOt-Bu)₄, is not stable in protic solvents like tert-butanol (B103910). researchgate.net Instead, it dissolves to form smaller aggregates, such as dimeric and monomeric ion pairs. researchgate.net This finding is crucial for accurately modeling reactions in such media, as it highlights the importance of considering the dynamic nature of the base's aggregation state. The simulations support the experimental observation of hydrogen-bonded homoconjugated anions, such as [RO…H…OR]⁻. researchgate.net The CP2K software package is often utilized for performing these computationally intensive AIMD simulations. researchgate.netresearchgate.net

Quantum Chemical Models of Superbasic Systems

The enhanced reactivity of this compound in dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) creates what are known as "superbasic systems." Quantum chemical models are essential for understanding the source of this enhanced basicity and the mechanisms of reactions promoted by these systems. researchgate.netacs.orgacs.org

Researchers have developed various models of different complexities to describe the catalytic superbasic systems of MOH(OR)/DMSO, where M is an alkali metal. researchgate.net These models range from anionic models to more sophisticated monosolvate and pentasolvate models that explicitly include the potassium cation and its solvation shell. researchgate.net For instance, in the study of acetylene (B1199291) reactions, a pentasolvate model was used to simulate the superbasic center. researchgate.net These models have been applied to understand fundamental reactions such as nucleophilic addition to triple bonds (vinylation) and the addition of acetylenic carbanions to carbonyl groups (ethynylation). researchgate.net

Experimental Mechanistic Probes

In conjunction with computational work, experimental techniques provide tangible evidence for proposed reaction mechanisms. Kinetic studies and in situ spectroscopic monitoring are particularly powerful for probing the details of reactions involving this compound.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a sensitive probe for determining the extent of bond breaking and formation in the rate-determining step of a reaction. By comparing the rates of reaction for substrates containing light and heavy isotopes (e.g., hydrogen vs. deuterium), valuable mechanistic information can be obtained.

In the this compound-catalyzed dehydrogenative C-H silylation of heteroaromatics, KIE experiments supported a mechanism where the C-Si bond is formed through the addition of a silyl radical to the heterocycle, followed by β-hydrogen scission. nih.govstanford.edu Similarly, in the reaction of 2,4,6-trinitrotoluene (B92697) (TNT) with potassium t-butoxide in t-butanol, a hydrogen-deuterium KIE of 8 ± 1 was established for the formation of the anion, indicating that proton abstraction is the rate-limiting step. cdnsciencepub.com

Interestingly, an anomalous temperature dependence of the KIE was observed in the hydrogen exchange between cumene (B47948) and perdeuterodimethyl sulfoxide (DMSO) catalyzed by this compound. osti.gov In this case, the kH/kT values increased with increasing temperature, a phenomenon attributed to the specific features of the proton transfer mechanism or the nature of the this compound-DMSO catalytic system. osti.gov

Table 2: Kinetic Isotope Effect (KIE) Studies in this compound Reactions
ReactionSubstrate(s)KIE Value (kH/kD or kH/kT)ConclusionReference
Hydrogen exchangeCumene-α-H,T and DMSO-d6Anomalous temperature dependence (kH/kT increases with temperature)Mechanism may involve specific features of the proton transfer or the catalytic system. osti.gov
Elimination2-Phenylethyl halides(kH/kD)α increases and then levels off with increasing base concentration for the chloro substrate.Provides a measure of the hybridization change at the α-carbon in the E2 transition state. cdnsciencepub.com
AutoxidationFluorene and 9,9-dideuteriofluoreneNo KIE observed with potassium t-butoxide.Suggests that C-H bond cleavage is not the rate-determining step under these conditions. rsc.org
Proton abstraction2,4,6-Trinitrotoluene (TNT) and TNT-d38 ± 1Proton abstraction is the rate-determining step. cdnsciencepub.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time observation of reacting species in solution, providing direct evidence for the formation of intermediates and products.

This technique was crucial in the mechanistic investigation of the this compound-catalyzed dehydrogenative C-H silylation of heteroaromatics. nih.govstanford.edu In situ NMR experiments using deuterated substrates demonstrated that H₂ is formed through a cross-dehydrogenative mechanism. nih.govstanford.edu In another study, ¹H NMR was used to investigate a proposed electron transfer reaction between 1,10-phenanthroline (B135089) and this compound. acs.org The in situ NMR spectra showed that, contrary to previous reports, the tert-butoxide signal did not collapse, indicating that both reagents remained unchanged in THF-d₈. acs.org However, the signal did collapse upon the addition of CDCl₃, suggesting a reaction with the deuterated chloroform (B151607) rather than an electron transfer with phenanthroline. acs.org These examples underscore the power of in situ NMR in verifying or refuting proposed mechanistic steps.

Infrared (IR) Spectroscopy for Species Detection

Infrared (IR) spectroscopy serves as a valuable tool for the detection and characterization of species involved in this compound-mediated reactions. While a standard IR spectrum of this compound is available, its application in mechanistic studies often focuses on identifying key intermediates. chemicalbook.com For instance, in the dehydrogenative C–H silylation of heteroaromatics catalyzed by this compound, IR spectroscopy was employed to detect the formation of a hypercoordinated silicon species. acs.orgcaltech.edunih.gov This observation was crucial in proposing the generation of a trialkylsilyl radical through the homolytic cleavage of a weakened Si–H bond within this intermediate. acs.orgcaltech.edunih.gov Furthermore, IR spectroscopy is routinely used for the characterization of both starting materials and products in synthetic protocols involving this compound, ensuring the identity and purity of the compounds being studied. researchgate.netorganic-chemistry.orgrsc.org The technique's ability to monitor changes in vibrational frequencies provides valuable information on bond formation and cleavage during a reaction. mdpi.com

Radical Clock Experiments

To further substantiate the involvement of radical intermediates in this compound-mediated reactions, radical clock experiments are frequently employed. These experiments are designed to distinguish between radical and ionic pathways by using substrates that can undergo a characteristic and rapid rearrangement if a radical intermediate is formed. The rate of this rearrangement acts as a "clock" to probe the lifetime of the potential radical species.

In the context of the dehydrogenative C–H silylation of heteroaromatics, radical clock experiments provided strong support for a mechanism where the C–Si bond is formed through the addition of a silyl radical to the heterocycle, followed by β-hydrogen scission. acs.orgcaltech.edunih.gov Similarly, in a study on the radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides, a radical clock experiment using o-allylbenzyl alcohol provided evidence for a radical pathway. rsc.org The formation of cyclized products from the o-allylbenzyl alcohol radical, instead of the expected propanamide, indicated the presence of a radical intermediate. These experiments, in conjunction with other mechanistic probes, are vital for building a comprehensive understanding of the reaction mechanisms. acs.orgcaltech.edunih.govrsc.org

Substrate Scope and Functional Group Tolerance in New Methods

A critical aspect of developing new synthetic methods is defining their substrate scope and tolerance for various functional groups. Research into this compound-mediated reactions has demonstrated its broad applicability across a range of substrates and its compatibility with numerous functional groups, making it a valuable tool in organic synthesis.

In the transition-metal-free direct arylation of 2-substituted malononitriles, this compound was found to be highly effective. organic-chemistry.org The reaction exhibits a broad substrate scope, accommodating various functional groups on the malononitriles and producing arylated products in good to excellent yields. organic-chemistry.org Similarly, the synthesis of oxindoles via intramolecular α-arylation of fluoro- and chloro-substituted anilides showed good tolerance for both electron-withdrawing and -donating groups on the nitrogen-substituted aryl ring. organic-chemistry.org

The dehydrogenative cross-coupling of heteroarenes with hydrosilanes catalyzed by this compound also features good functional group tolerance. orgsyn.orgorgsyn.org This method allows for the synthesis of a wide array of heteroarylsilanes, which are valuable synthetic intermediates. orgsyn.orgorgsyn.org Furthermore, in the synthesis of unsymmetrical disulfides, the reaction conditions tolerated a variety of functional groups on the aromatic thiols, including methyl, methoxy, and halide groups, as well as protic groups like –NH₂ and –OH. rsc.org

The following table summarizes the substrate scope and functional group tolerance for selected this compound-mediated reactions:

Reaction TypeSubstratesTolerated Functional GroupsYieldsReference
Direct Arylation2-Substituted Malononitriles, Diaryliodonium SaltsVarious substituents on malononitriles60-96% organic-chemistry.org
Intramolecular α-ArylationFluoro- and Chloro-substituted AnilidesElectron-withdrawing and -donating groups on the aryl ringGood organic-chemistry.org
Dehydrogenative SilylationHeteroarenes, HydrosilanesWide range on heteroarenes70-72% orgsyn.orgorgsyn.org
Unsymmetrical Disulfide SynthesisAromatic and Aliphatic Thiols-CH₃, -OCH₃, -F, -Cl, -NH₂, -OH48-90% rsc.org
Hydration of NitrilesAromatic, Heteroaromatic, and Aliphatic NitrilesElectron-withdrawing groups enhance reactivityExcellent organic-chemistry.org

Considerations for Scale-Up in Synthetic Protocols

The transition of a synthetic protocol from a laboratory scale to an industrial or large-scale process involves several important considerations, including cost-effectiveness, scalability, and operational simplicity. This compound has proven to be an economically viable reagent for large-scale synthesis due to its relatively low cost and high efficiency. organic-chemistry.orgacs.org

Several studies have highlighted the successful scale-up of reactions employing this compound. For instance, the transition-metal-free hydration of nitriles to amides is described as an easily scalable reaction, offering a practical route for bulk-scale applications. organic-chemistry.org The synthesis of rutaecarpine (B1680285) alkaloid analogues via a this compound-mediated cascade reaction was also successfully applied on a larger scale. acs.org In the synthesis of unsymmetrical disulfides, a gram-scale reaction was performed, demonstrating the applicability of the strategy to larger quantities. rsc.org

The aminolysis of enolizable esters using this compound under microwave irradiation has also been studied for its scale-up capability. niscpr.res.in This method offers advantages in terms of reaction time and product yields, which are crucial factors for industrial applications. niscpr.res.in Furthermore, established procedures for the large-scale production of anhydrous this compound itself ensure its availability for industrial use. google.com

Key considerations for scaling up reactions with this compound include:

Solvent Choice: The solubility and reactivity of this compound can vary significantly with the solvent. For large-scale operations, factors like solvent cost, safety, and ease of removal are paramount. Toluene has been used as a solvent in the large-scale Wittig reaction. tandfonline.com

Reaction Conditions: Optimizing temperature, reaction time, and stoichiometry is critical for maximizing yield and minimizing by-product formation on a larger scale. organic-chemistry.org

Work-up and Purification: Developing efficient and scalable work-up and purification procedures, such as distillation or crystallization, is essential for obtaining the desired product in high purity. organic-chemistry.orgorgsyn.org

The successful demonstration of multigram-scale syntheses using this compound underscores its potential as a robust and practical reagent for both academic and industrial applications. orgsyn.orgacs.org

Q & A

Q. How should potassium tert-butoxide be handled and stored to maintain its reactivity in laboratory settings?

this compound is highly moisture-sensitive and reacts violently with water, alcohols, and acids. For optimal stability:

  • Store in airtight containers under inert gas (e.g., argon or nitrogen) .
  • Use anhydrous solvents (e.g., THF, toluene) during reactions to prevent hydrolysis .
  • Avoid exposure to humid environments or protic substances, as this generates hazardous decomposition products like potassium hydroxide and tert-butanol .

Q. What is the role of this compound in common organic reactions?

As a strong, bulky base (pKa ~19 in DMSO), it is widely used for:

  • Deprotonation : Selective deprotonation of acidic substrates (e.g., alcohols, amines) to form alkoxide intermediates .
  • Elimination reactions : Promotes β-hydride elimination in substrates like alkyl halides to form alkenes .
  • Anion generation : Stabilizes reactive intermediates (e.g., enolates) in aldol or Claisen condensations .

Advanced Research Questions

Q. How does this compound mediate single-electron transfer (SET) mechanisms in radical reactions?

this compound can act as a single-electron donor under specific conditions, initiating radical pathways:

  • In the presence of hydrosilanes (e.g., Et3SiH), it reduces substrates to generate radical anions, enabling C–H silylation or coupling reactions .
  • Its cluster structure (tetrameric cubane-type) facilitates electron delocalization, enhancing redox activity .
  • Example: Mediates haloarene-arene couplings via a radical anion intermediate .

Q. How can researchers address contradictory data regarding this compound’s ability to act as a single-electron donor?

Contradictions arise from reaction conditions (solvent, temperature, co-reagents):

  • Light vs. thermal activation : While this compound reduces benzophenone under photoexcitation, thermal reactions (e.g., with acetamide) require elevated temperatures to form dianions (PhCHO2⁻) that donate electrons .
  • Co-reagent dependency : SET activity is enhanced with hydrosilanes or amides, which stabilize radical intermediates .
  • Experimental validation : Use radical traps (e.g., TEMPO) or EPR spectroscopy to confirm radical pathways .

Q. What methodologies are recommended for characterizing this compound’s coordination polymers?

X-ray diffraction (XRD) and thermogravimetric analysis (TGA) are critical:

  • XRD : Reveals structures like 2K⁺·2C4H9O⁻2·4H2O, showing alkali metal coordination (C.N. = 6–8) and hydrophobic/hydrophilic layer segregation .
  • TGA/DSC : Identifies dehydration steps and thermal stability (decomposition above 240°C) .
  • NMR and IR : Confirm ligand binding modes and hydrogen-bonding networks .

Q. How does the steric bulk of this compound influence its catalytic activity in alkoxycarbonylation reactions?

The bulky tert-butoxy group:

  • Limits nucleophilic attack , favoring base-mediated pathways over substitution .
  • Stabilizes transition states in C–H functionalization, enabling regioselective alkoxycarbonylation of aryl halides .
  • Example: In benzonitrile coupling, it deprotonates benzyl alcohol to form a reactive alkoxide, which undergoes single-electron transfer to generate a radical anion intermediate .

Methodological Considerations

Q. What precautions are necessary when using this compound in anhydrous reaction systems?

  • Solvent purity : Use rigorously dried solvents (e.g., THF, hexane) to prevent side reactions .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture and oxygen .
  • Quenching : Neutralize excess base with cold, dry CO2 or dilute acetic acid before aqueous workup .

Q. How can researchers optimize reaction yields in this compound-mediated couplings?

  • Temperature control : Higher temperatures (e.g., 130°C) enhance deprotonation and electron transfer in solvent systems like 1,4-dioxane .
  • Stoichiometry : Use 2.0 equivalents of this compound relative to substrates to ensure complete deprotonation .
  • Additives : Co-catalysts like CuCl or hydrosilanes improve electron transfer efficiency in radical pathways .

Data Interpretation and Reproducibility

Q. Why do crystallographic studies of this compound reveal varying coordination numbers (C.N.)?

Coordination geometry depends on hydration state and solvent:

  • Anhydrous forms adopt cubane-type clusters (C.N. = 4) .
  • Hydrated structures (e.g., 2K⁺·2C4H9O⁻2·4H2O) exhibit higher C.N. (6–8) due to water ligand participation .

Q. How can discrepancies in reported melting points (240–258°C) be resolved?

Variations arise from decomposition during heating. Use:

  • Differential scanning calorimetry (DSC) : Accurately determines decomposition onset (~220°C) .
  • Sealed capillaries : Prevents sublimation during melting point measurement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.